

5,7-Dichlorothiazolo[4,5-d]pyrimidine CAS number and properties

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Compound of Interest

Compound Name: 5,7-Dichlorothiazolo[4,5-d]pyrimidine

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An In-Depth Technical Guide to **5,7-Dichlorothiazolo[4,5-d]pyrimidine**: A Keystone Intermediate in Medicinal Chemistry

Introduction

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a valuable scaffold for the synthesis of novel therapeutic agents. The thiazolo[4,5-d]pyrimidine core is a recurring motif in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2][3]} The presence of two reactive chlorine atoms at the 5 and 7 positions allows for facile nucleophilic substitution, making it a versatile building block for creating diverse chemical libraries for high-throughput screening.^[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5,7-Dichlorothiazolo[4,5-d]pyrimidine**, aimed at researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a crystalline solid at room temperature. Its core structure consists of a pyrimidine ring fused to a thiazole ring. The key physicochemical properties are summarized in the table below. It is important to distinguish between the two common isomers: thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine, as their properties can differ. This guide focuses on the [4,5-d] isomer.

Property	Value	Source(s)
CAS Number	1137278-39-7	[5][6]
Molecular Formula	C ₅ HCl ₂ N ₃ S	[5]
Molecular Weight	206.04 g/mol	[5]
Appearance	Crystalline solid	
Melting Point	220-225 °C	
Solubility	Limited solubility in common organic solvents	
Storage Conditions	2-8 °C, stored under inert gas, protected from light	[4]

Note: Some literature and commercial sources may refer to the isomer 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS: 13479-88-4), which has a reported melting point of 148.5-149.5 °C and a boiling point of 281.2 °C at 760 mmHg.[7][8] Researchers should verify the specific isomer being used.

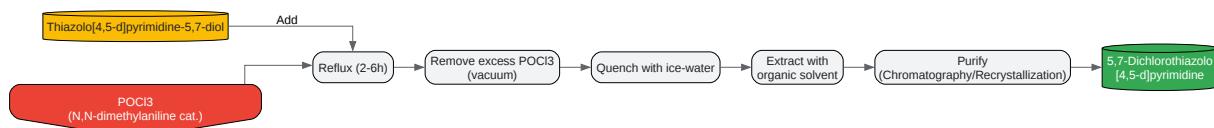
Synthesis and Purification

The synthesis of the **5,7-Dichlorothiazolo[4,5-d]pyrimidine** core generally involves the construction of the fused ring system followed by chlorination. While a specific, detailed synthesis for the parent compound is not readily available in the provided search results, a general and representative synthetic protocol can be inferred from the synthesis of its derivatives.[2][9][10] A common strategy involves the chlorination of the corresponding dihydroxy precursor, thiazolo[4,5-d]pyrimidine-5,7-diol.

General Synthetic Protocol: Chlorination of Thiazolo[4,5-d]pyrimidine-5,7-diol

This protocol describes a typical chlorination reaction to produce dichlorinated thiazolopyrimidines from their dihydroxy analogs.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, the starting material, thiazolo[4,5-d]pyrimidine-5,7-diol, is suspended in an excess of phosphorus oxychloride (POCl_3).
- Addition of Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
- Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled to room temperature. The excess POCl_3 is carefully removed under reduced pressure.
- Quenching: The residue is then cautiously poured onto crushed ice with vigorous stirring.
- Extraction: The resulting aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5,7-Dichlorothiazolo[4,5-d]pyrimidine**.

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Caption: General workflow for the synthesis of **5,7-Dichlorothiazolo[4,5-d]pyrimidine**.

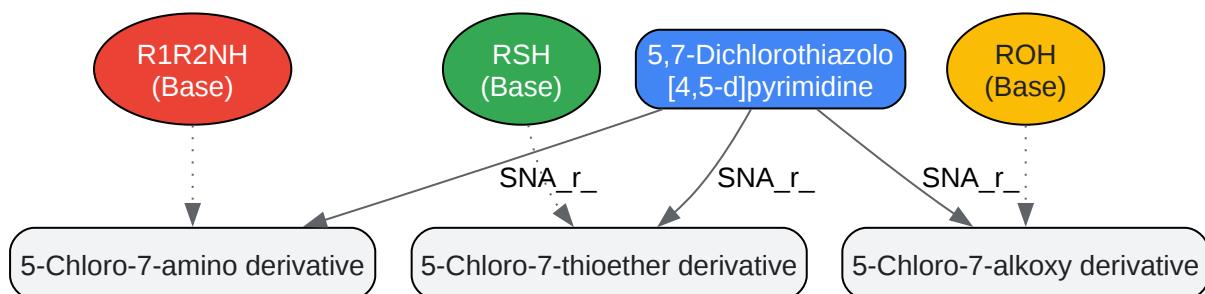
Chemical Reactivity and Derivatization

The primary sites of reactivity on the **5,7-Dichlorothiazolo[4,5-d]pyrimidine** scaffold are the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).^[4] This reactivity allows for the introduction of a wide variety of functional groups at these positions, making it a valuable intermediate for building molecular diversity.

The chlorine at the 7-position is generally more reactive than the one at the 5-position, allowing for selective substitution under controlled reaction conditions. Common nucleophiles used in these reactions include:

- Amines: Reaction with primary or secondary amines introduces amino substituents, which are often key for biological activity.
- Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced through reaction with the corresponding alkoxides or phenoxides.
- Thiols: Thioether linkages are formed by reacting with thiols.

These substitution reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.



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Caption: Reactivity of **5,7-Dichlorothiazolo[4,5-d]pyrimidine** in SNAr reactions.

Applications in Drug Discovery and Materials Science

The thiazolo[4,5-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

- **Anticancer Agents:** Numerous derivatives of thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.[\[2\]](#)[\[3\]](#)[\[11\]](#) Some compounds have shown potent inhibition of specific cancer cell lines, making this scaffold a promising template for the design of new anticancer drugs.[\[11\]](#)
- **Kinase Inhibitors:** The structural similarity of the thiazolo[4,5-d]pyrimidine core to adenine allows it to function as a hinge-binding motif in many protein kinases. This has led to its use in the development of various kinase inhibitors.[\[7\]](#)
- **Antimicrobial and Antiviral Agents:** The scaffold has been utilized in the synthesis of compounds with antimicrobial and antiviral properties.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Adenosine Receptor Antagonists:** Derivatives of the isomeric thiazolo[5,4-d]pyrimidine have been developed as potent antagonists for the A1 and A2A adenosine receptors, with potential applications in treating depression and other neurological disorders.[\[9\]](#)
- **Immunomodulators:** Related fused pyrimidine systems have shown immunoregulatory profiles, suggesting potential use in autoimmune disorders.[\[12\]](#)
- **Materials Science:** In addition to its pharmaceutical applications, **5,7-Dichlorothiazolo[4,5-d]pyrimidine** derivatives have been explored in materials science for creating self-assembled monolayers for surface modification. The thiazolopyrimidine core can promote adsorption onto metal surfaces, while the substituents can be tailored to impart specific chemical properties.

Safety and Handling

5,7-Dichlorothiazolo[4,5-d]pyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is potentially harmful and may cause skin irritation or burns. It is recommended to use personal protective equipment, including gloves, safety glasses, and a

lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is light-sensitive and should be stored in a cool, dry place in a tightly sealed, light-resistant container.

Conclusion

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a highly versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its straightforward derivatization through nucleophilic aromatic substitution provides a powerful tool for medicinal chemists to generate novel molecular entities for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The continued exploration of this privileged scaffold is expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

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References

- 1. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorothiazolo[5,4-d]pyrimidine [myskinrecipes.com]
- 5. 5,7-dichlorothiazolo[4,5-d]pyrimidine - Protheragen [protheragen.ai]
- 6. 1137278-39-7|5,7-Dichlorothiazolo[4,5-d]pyrimidine|BLD Pharm [bldpharm.com]
- 7. Cas 13479-88-4,5,7-dichlorothiazolo[5,4-d]pyrimidine | lookchem [lookchem.com]
- 8. 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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